molecular formula C8H9Cl2NO2S B1453831 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide CAS No. 1249874-04-1

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

Cat. No.: B1453831
CAS No.: 1249874-04-1
M. Wt: 254.13 g/mol
InChI Key: DFBGDQLLRDBKLH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H9Cl2NO2S and a molecular weight of 254.13 g/mol . This compound is characterized by the presence of a sulfonamide group attached to an ethane backbone, which is further substituted with two chlorine atoms on the phenyl ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)7-3-2-6(9)4-8(7)10/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBGDQLLRDBKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
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1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
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1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
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1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
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1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
Reactant of Route 6
1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

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